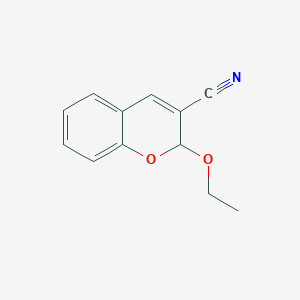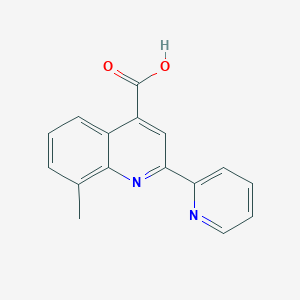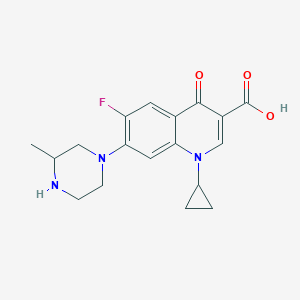
1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of quinoline, which is a class of organic compounds with a bicyclic structure. It contains a cyclopropyl group, a fluorine atom, a methylpiperazine group, and a carboxylic acid group . The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its bicyclic quinoline core, with various substituents attached. The cyclopropyl group is a three-membered ring, which introduces strain into the molecule and can affect its reactivity. The fluorine atom is highly electronegative, which can also influence the compound’s chemical behavior. The methylpiperazine group is a type of amine, which can participate in a variety of chemical reactions. Finally, the carboxylic acid group can act as an acid, donating a proton .Chemical Reactions Analysis
As a quinoline derivative, this compound can undergo a variety of chemical reactions. The presence of the fluorine atom, the methylpiperazine group, and the carboxylic acid group can all influence its reactivity. For example, the carboxylic acid group can undergo reactions such as esterification or amide formation. The fluorine atom can be replaced by other groups in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group would likely make it acidic. The fluorine atom and the methylpiperazine group could affect its polarity and hence its solubility in different solvents .Aplicaciones Científicas De Investigación
Antimicrobial Agent
This compound is a type of fluoroquinolone, a class of broad-spectrum antimicrobial agents active against a wide range of Gram-positive and Gram-negative bacteria . They act as inhibitors of DNA topoisomerases, mainly gyrase and topoisomerase IV, two fundamental enzymes in several aspects of DNA activity .
Antitubercular Activity
In a study, sixteen fluoroquinolones analogs of this compound were synthesized and their antitubercular activity was evaluated . Fourteen of these derivatives were found to be active against M. tuberculosis .
Drug Discovery
The results of the antitubercular activity study confirm the potential of fluoroquinolone derivatives as lead compounds in antimycobacterial drug discovery .
Synthesis of New Compounds
This compound can be used as a starting material for the synthesis of new compounds. For example, it can be coupled with terpenes, prenol, geraniol, nerol or farnesol to create new compounds .
Treatment of Bacterial Infections
Fluoroquinolones, including this compound, are among the most widely used drugs for the treatment of bacterial infections today .
Research and Development
This compound is used in research and development, and it’s available as a certified reference material .
Safety and Hazards
Based on the available information, this compound has been classified with the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Direcciones Futuras
The future directions for research on this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential applications. Given the biological activity of many quinoline derivatives, it could be of interest to investigate its potential as a pharmaceutical .
Propiedades
IUPAC Name |
1-cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-10-8-21(5-4-20-10)16-7-15-12(6-14(16)19)17(23)13(18(24)25)9-22(15)11-2-3-11/h6-7,9-11,20H,2-5,8H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRWTUITSIYILW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60918692 |
Source


|
| Record name | 1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60918692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
CAS RN |
93107-32-5 |
Source


|
| Record name | ITV 8912 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093107325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60918692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


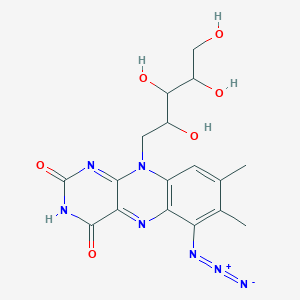
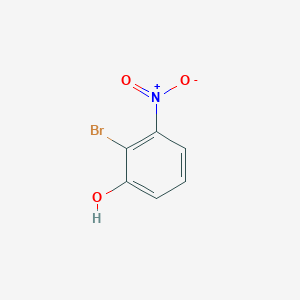
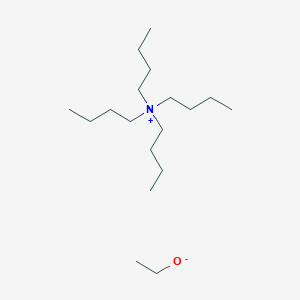
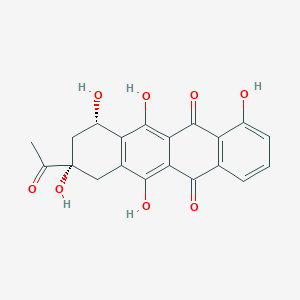
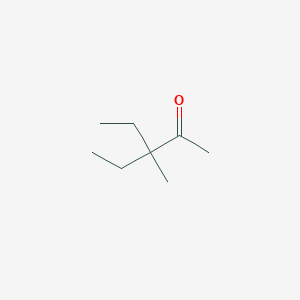
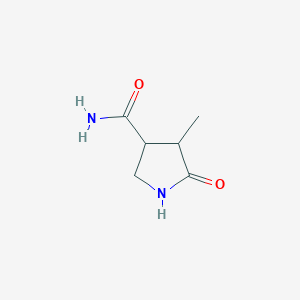
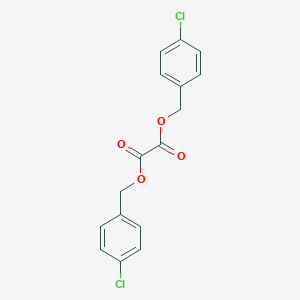
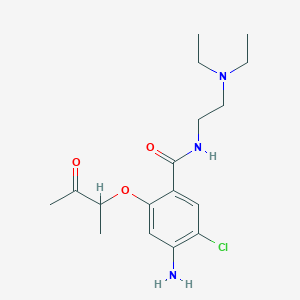
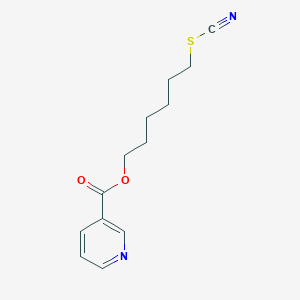
![s-Triazolo[4,3-a]pyrazine, 5,8-dimethyl-3-(methylthio)-](/img/structure/B27462.png)

